molecular formula C19H24N2O4S B4263878 3-({2-[(4,5-Dimethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid

3-({2-[(4,5-Dimethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B4263878
M. Wt: 376.5 g/mol
InChI Key: WCKKBTDCLNSGBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({2-[(4,5-Dimethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)-7-(propan-2-ylidene)bicyclo[221]heptane-2-carboxylic acid is a complex organic compound with a unique structure that combines a bicyclic heptane ring with a thiophene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-[(4,5-Dimethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps. The starting materials often include 4,5-dimethylthiophene and bicyclo[2.2.1]heptane derivatives. The key steps in the synthesis may include:

    Formation of the thiophene derivative:

    Cyclization: The bicyclo[2.2.1]heptane ring is formed through a cyclization reaction.

    Coupling: The thiophene derivative is then coupled with the bicyclo[2.2.1]heptane derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.

Chemical Reactions Analysis

Types of Reactions

3-({2-[(4,5-Dimethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

3-({2-[(4,5-Dimethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-({2-[(4,5-Dimethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    2,3-bis(2,5-dimethylthiophen-3-yl)-5-(4-(pyrrolidin-1-yl)benzylidene)cyclopent-2-en-1-one: A diarylethene with similar thiophene derivatives.

    4,5-bis(2,5-dimethylthiophen-3-yl)-1,3-dimethyl-1,3-dihydro-2H-imidazol-2-one: Another compound with a thiophene backbone.

Uniqueness

What sets 3-({2-[(4,5-Dimethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid apart is its unique combination of a bicyclic heptane ring and a thiophene derivative, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

3-[[(4,5-dimethylthiophene-3-carbonyl)amino]carbamoyl]-7-propan-2-ylidenebicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-8(2)14-11-5-6-12(14)16(19(24)25)15(11)18(23)21-20-17(22)13-7-26-10(4)9(13)3/h7,11-12,15-16H,5-6H2,1-4H3,(H,20,22)(H,21,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKKBTDCLNSGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)NNC(=O)C2C3CCC(C2C(=O)O)C3=C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({2-[(4,5-Dimethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-({2-[(4,5-Dimethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-({2-[(4,5-Dimethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-({2-[(4,5-Dimethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
3-({2-[(4,5-Dimethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
3-({2-[(4,5-Dimethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.